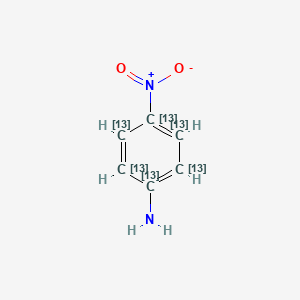

13C6-4-Nitroaniline

Description

13C6-4-Nitroaniline (CAS RN: 100-01-6, isotopic label) is a carbon-13 isotopically labeled derivative of 4-nitroaniline, a nitroaromatic compound with the molecular formula C6H6N2O2. The "13C6" designation indicates that all six carbon atoms in the benzene ring are replaced with the stable isotope carbon-13. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry (MS) and high-performance liquid chromatography (HPLC), to enable precise quantification of unlabeled 4-nitroaniline in complex matrices . Its isotopic labeling minimizes interference with the analyte while ensuring near-identical chromatographic behavior and ionization efficiency.

Properties

IUPAC Name |

4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-IDEBNGHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.080 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13C6-4-Nitroaniline typically involves the nitration of 13C6-labeled aniline. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the para position of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The isotopically labeled aniline is nitrated in large reactors, and the product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 13C6-4-Nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products:

Reduction: 13C6-4-Aminoaniline.

Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

13C6-4-Nitroaniline is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and tracking in various analytical techniques. Some key applications include:

Mechanism of Action

The mechanism of action of 13C6-4-Nitroaniline is primarily related to its role as a standard in analytical techniques. The isotopic labeling allows for the differentiation between the standard and the analyte, enabling accurate quantification. In chemical reactions, the nitro group can undergo reduction or substitution, leading to various derivatives with different biological or chemical activities .

Comparison with Similar Compounds

Table 1: Key Structural and Isotopic Differences

| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Labeling | Primary Use |

|---|---|---|---|---|

| 4-Nitroaniline | C6H6N2O2 | 138.12 | None | Synthetic intermediate, dye precursor |

| 13C6-4-Nitroaniline | 13C6C6H6N2O2 | 144.12* | 13C (6 positions) | Internal standard for MS/HPLC |

| 4-Nitroaniline-d4 | C6D4H2N2O2 | 142.14 | Deuterium (4 positions) | Internal standard for NMR/analytical methods |

| N-Benzyl-3-nitroaniline | C13H12N2O2 | 228.25 | None | Organic synthesis, pharmaceutical research |

*Calculated based on isotopic mass adjustment.

Key Insights :

- This compound vs. 4-Nitroaniline : The carbon-13 labeling increases molecular weight by 6 units, enabling distinct detection in MS without altering chemical reactivity or solubility .

- 13C6 vs. Deuterated (d4) : Deuterated analogs introduce isotopic shifts detectable in nuclear magnetic resonance (NMR), but deuterium can cause chromatographic retention time shifts in HPLC, unlike 13C labels .

- N-Benzyl-3-nitroaniline : A structurally distinct derivative with a benzyl group, used in synthetic chemistry rather than analytical standardization .

Physicochemical Properties and Analytical Performance

| Property | 4-Nitroaniline | This compound | 4-Nitroaniline-d4 |

|---|---|---|---|

| Melting Point | 146°C | 146°C | 146°C |

| Solubility (Water) | Low | Low | Low |

| MS Detection (m/z) | 138 | 144 | 142 |

The near-identical physicochemical properties of this compound and its unlabeled counterpart ensure minimal methodological bias during extraction and analysis .

Comparison with Other Nitroaniline Derivatives

- N-Benzyl-3-nitroaniline : Used in organic synthesis for drug intermediates but lacks analytical utility due to structural bulkiness and divergent reactivity .

- 3-Nitroaniline : A positional isomer with distinct chemical behavior, primarily employed in dye manufacturing rather than analytical standardization .

Biological Activity

13C6-4-Nitroaniline is an isotopically labeled variant of 4-nitroaniline, which has gained attention in various fields of scientific research, particularly in biological and pharmaceutical studies. The nitro group in such compounds plays a critical role in their biological activity, often acting as a pharmacophore while also presenting potential toxicity. This article reviews the biological activity of this compound, encompassing its mechanisms of action, toxicological profiles, and applications in research.

This compound is synthesized through the nitration of 13C6-labeled aniline using a mixture of concentrated sulfuric acid and nitric acid. This method ensures the selective introduction of the nitro group at the para position on the benzene ring. The compound is characterized by its chemical formula and molecular weight of approximately 139.11 g/mol .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties, including activity against bacteria and parasites. The nitro group can induce redox reactions that result in oxidative stress within microbial cells, ultimately leading to cell death .

- Toxicity : The reduction of the nitro group can generate reactive species that may cause systemic toxicity and mutagenic effects. Metabolites formed during this process can interact with nucleic acids, raising concerns about carcinogenic potential .

Biological Activity Overview

Case Studies and Research Findings

- Toxicokinetic Studies : In studies involving radiolabeled 4-chloro-2-nitroaniline (closely related to this compound), it was observed that the compound was rapidly absorbed and metabolized in rats. Over 95% was cleared from the body within one hour, suggesting low bioaccumulation potential .

- Antimicrobial Efficacy : A review highlighted that nitro compounds like this compound exhibit significant antimicrobial properties due to their ability to disrupt microbial cell function through redox reactions .

- Mutagenicity Assessment : Research indicated that while this compound itself may not be directly mutagenic, its metabolites could interact with DNA, leading to potential mutagenic effects .

Applications in Research

The isotopic labeling of this compound allows for precise tracking in biological assays and analytical chemistry applications. It serves as an internal standard in chromatography techniques for quantifying related compounds, particularly in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.